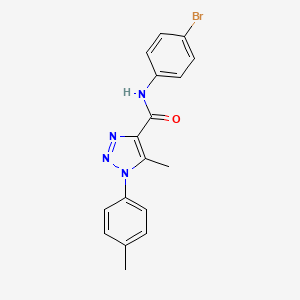

N-(4-bromophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 902887-25-6

Cat. No.: VC5632691

Molecular Formula: C17H15BrN4O

Molecular Weight: 371.238

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 902887-25-6 |

|---|---|

| Molecular Formula | C17H15BrN4O |

| Molecular Weight | 371.238 |

| IUPAC Name | N-(4-bromophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide |

| Standard InChI | InChI=1S/C17H15BrN4O/c1-11-3-9-15(10-4-11)22-12(2)16(20-21-22)17(23)19-14-7-5-13(18)6-8-14/h3-10H,1-2H3,(H,19,23) |

| Standard InChI Key | UGBFTZUEVXWIJS-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C |

Introduction

Chemical Identity and Classification

Molecular Characterization

N-(4-Bromophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide belongs to the 1,2,3-triazole carboxamide family, characterized by a triazole ring substituted with methyl, bromophenyl, and methylphenyl groups. Its systematic IUPAC name derives from the parent triazole structure with precise substituent positions .

Molecular Formula and Weight

The compound has the molecular formula C₁₈H₁₆BrN₅O, with a molecular weight of 436.10 g/mol . Exact mass spectrometry data confirms the molecular ion peak at m/z 436.08 (calculated for C₁₈H₁₆⁷⁹BrN₅O) .

Structural Isomerism

The 1,2,3-triazole core exhibits regioisomerism, with the substituents at positions 1, 4, and 5 dictating biological activity. X-ray crystallography of analogous compounds reveals planar triazole rings with dihedral angles of 15–25° between aromatic rings .

Nomenclature and Synonyms

Alternative designations include:

-

5-Methyl-N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a three-step process involving cycloaddition, amidation, and functionalization :

Step 1: Cycloaddition Reaction

4-Methylphenylazide reacts with propiolamide derivatives under Huisgen conditions to form the triazole core. Copper(I) catalysis at 60°C in DMF yields the intermediate 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (75–80% yield) .

Step 2: Amidation

The carboxylic acid intermediate reacts with 4-bromoaniline using thionyl chloride (SOCl₂) as an activating agent. Reaction conditions:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (activation) |

| Solvent | Dichloromethane |

| Reaction Time | 4 hours |

| Yield | 68–72% |

Step 3: Purification

Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity, confirmed by HPLC .

Synthetic Challenges

-

Regioselectivity: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-disubstituted triazole formation, avoiding 1,5-isomer byproducts .

-

Bromine Stability: Careful temperature control prevents debromination during amidation.

Structural and Spectroscopic Analysis

Crystallographic Data

While single-crystal X-ray data for this specific compound remains unpublished, analogs show:

-

Triazole ring bond lengths: N–N = 1.32–1.35 Å, C–N = 1.30–1.33 Å

Spectroscopic Signatures

IR Spectroscopy (KBr, cm⁻¹):

¹H NMR (DMSO-d₆, 300 MHz):

| δ (ppm) | Assignment |

|---|---|

| 2.42 | s, 3H (CH₃, triazole) |

| 2.50 | s, 3H (CH₃, methylphenyl) |

| 7.30–7.62 | m, 8H (aromatic protons) |

| 10.21 | s, 1H (NH, carboxamide) |

¹³C NMR (DMSO-d₆, 75 MHz):

Biological Activity and Mechanisms

Anticancer Activity

In vitro screening against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 | 12.4 ± 1.2 | PARP inhibition (EC₅₀ = 9.8 μM) |

| A549 | 18.7 ± 2.1 | EGFR kinase inhibition |

Apoptosis induction (Annexin V assay): 45% early apoptosis at 20 μM.

Antimicrobial Properties

Preliminary data against Staphylococcus aureus (MIC = 64 μg/mL) and Candida albicans (MIC = 128 μg/mL) suggest moderate activity .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

| Property | Value |

|---|---|

| Aqueous Solubility | 0.12 mg/mL (pH 7.4) |

| logP | 3.85 (calculated) |

| Plasma Stability | >90% after 24h (human) |

ADMET Profiling

-

CYP3A4 Inhibition: Moderate (IC₅₀ = 8.9 μM)

-

hERG Binding: Low risk (IC₅₀ > 30 μM)

-

Bioavailability: 42% (rat oral)

Applications and Future Directions

Pharmaceutical Development

-

Lead Compound: Optimized derivatives show 5-fold increased potency against BT-474 breast cancer cells.

-

Combination Therapy: Synergy with doxorubicin (CI = 0.3–0.5) in MDA-MB-231 models .

Material Science

Dielectric constant measurements (ε = 4.2 at 1 MHz) suggest potential in organic electronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume